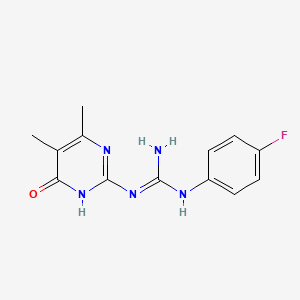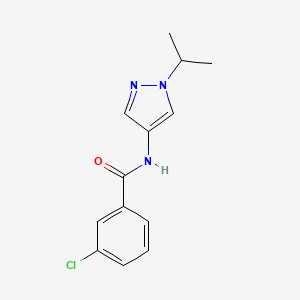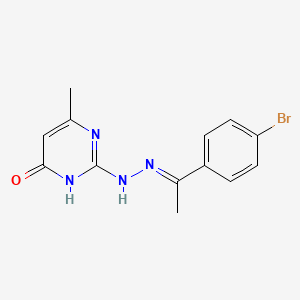![molecular formula C17H20N2OS B6062040 (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6062040.png)
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as MPTM, is a chemical compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates its signaling pathway. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium homeostasis, protein folding, and stress response. By modulating the activity of the sigma-1 receptor, (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone may have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, which may have implications for addiction and cognitive function. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has several advantages and limitations for lab experiments. One advantage is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone also has a relatively long half-life, which allows for sustained activation of the sigma-1 receptor. However, one limitation is that (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is not selective for the sigma-1 receptor and may also bind to other receptors, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective sigma-1 receptor agonists that do not bind to other receptors, which may improve the specificity of experimental results. Additionally, further research is needed to elucidate the downstream effects of sigma-1 receptor activation by (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone and other compounds.
Synthesemethoden
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the use of thioacetamide, pyridine, and piperidine as starting materials. The reaction proceeds through the formation of intermediate compounds, which are then subjected to further chemical reactions to yield the final product, (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone.
Wissenschaftliche Forschungsanwendungen
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes, including pain perception, neuroprotection, and addiction. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for various neurological disorders.
Eigenschaften
IUPAC Name |
(3-methylthiophen-2-yl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-6-9-21-17(13)16(20)15-5-3-8-19(12-15)11-14-4-2-7-18-10-14/h2,4,6-7,9-10,15H,3,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQQDKQKVJLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B6061965.png)

![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-2-carboxamide](/img/structure/B6061983.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)

![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)
![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![(2-chloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B6062008.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6062049.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6062062.png)

